molecular formula C24H29ClN2O3 B11305188 5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11305188
M. Wt: 428.9 g/mol
InChI Key: OCYGBMOFBAVSND-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan and Piperidine Moieties: This involves coupling reactions, often facilitated by catalysts like palladium or copper.

    Final Coupling to Form the Carboxamide: This step usually involves amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3,6-dimethylbenzofuran: Shares the benzofuran core but lacks the furan and piperidine moieties.

    N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide: Similar structure but without the benzofuran core.

Uniqueness

The uniqueness of 5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide lies in its combination of multiple functional groups, which can confer a range of chemical reactivity and biological activity not seen in simpler analogs.

Properties

Molecular Formula

C24H29ClN2O3

Molecular Weight

428.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H29ClN2O3/c1-14-7-9-27(10-8-14)20(21-6-5-16(3)29-21)13-26-24(28)23-17(4)18-12-19(25)15(2)11-22(18)30-23/h5-6,11-12,14,20H,7-10,13H2,1-4H3,(H,26,28)

InChI Key

OCYGBMOFBAVSND-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=C(C3=C(O2)C=C(C(=C3)Cl)C)C)C4=CC=C(O4)C

Origin of Product

United States

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